4-Bromo-5-nitropyridin-2-amine
CAS No.: 84487-11-6
Cat. No.: VC21200295
Molecular Formula: C5H4BrN3O2
Molecular Weight: 218.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 84487-11-6 |
---|---|
Molecular Formula | C5H4BrN3O2 |
Molecular Weight | 218.01 g/mol |
IUPAC Name | 4-bromo-5-nitropyridin-2-amine |
Standard InChI | InChI=1S/C5H4BrN3O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H2,7,8) |
Standard InChI Key | SRZJCTZTDMZTOF-UHFFFAOYSA-N |
SMILES | C1=C(C(=CN=C1N)[N+](=O)[O-])Br |
Canonical SMILES | C1=C(C(=CN=C1N)[N+](=O)[O-])Br |
Introduction
Chemical Identity and Structural Characteristics
4-Bromo-5-nitropyridin-2-amine (CAS Number: 84487-11-6) is characterized by a pyridine ring with three functional groups: a bromine atom at position 4, a nitro group at position 5, and an amino group at position 2. This arrangement of substituents creates a molecule with distinctive chemical behavior and reactivity patterns.
Basic Identification Parameters
Parameter | Value |
---|---|
CAS Number | 84487-11-6 |
Molecular Formula | C₅H₄BrN₃O₂ |
Molecular Weight | 218.01 g/mol |
IUPAC Name | 4-bromo-5-nitropyridin-2-amine |
Synonyms | 2-Amino-4-bromo-5-nitropyridine; 4-Bromo-5-nitro-pyridin-2-ylamine |
InChI | InChI=1S/C5H4BrN3O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H2,7,8) |
InChIKey | SRZJCTZTDMZTOF-UHFFFAOYSA-N |
SMILES | C1=C(C(=CN=C1N)N+[O-])Br |
Physical and Chemical Properties
The compound exhibits several notable physical and chemical characteristics that are relevant to its handling and applications in research settings.
Property | Value |
---|---|
Physical State | Crystalline solid |
Boiling Point | 352.8±37.0°C at 760 mmHg (Predicted) |
Density | 1.929±0.06 g/cm³ (Predicted) |
pKa | 1.77±0.24 (Predicted) |
Storage Conditions | Under inert gas (nitrogen or argon) at 2–8°C |
Solubility | Soluble in organic solvents such as DMSO, DMF |
Structural Analysis
The molecular structure of 4-Bromo-5-nitropyridin-2-amine comprises a heterocyclic pyridine core with three distinct functional groups. The electron-withdrawing nature of both the bromine and nitro groups significantly influences the electronic distribution within the molecule, affecting its reactivity patterns.
Predicted Collision Cross Section Data
Mass spectrometry analysis provides valuable insights into the compound's structural characteristics. The following table presents predicted collision cross-section (CCS) data for various adducts of 4-Bromo-5-nitropyridin-2-amine:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 217.95596 | 137.5 |
[M+Na]⁺ | 239.93790 | 140.9 |
[M+NH₄]⁺ | 234.98250 | 141.8 |
[M+K]⁺ | 255.91184 | 144.0 |
[M-H]⁻ | 215.94140 | 138.9 |
[M+Na-2H]⁻ | 237.92335 | 140.7 |
[M]⁺ | 216.94813 | 137.0 |
[M]⁻ | 216.94923 | 137.0 |
This collision cross-section data is valuable for analytical chemistry applications, particularly in structural identification and characterization using ion mobility spectrometry coupled with mass spectrometry .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 4-Bromo-5-nitropyridin-2-amine, highlighting its importance as a chemical intermediate.
Bromination and Nitration
One common synthetic route involves the bromination and nitration of pyridine derivatives. The process typically employs nucleophilic substitution reactions to introduce the bromine atom at position 4 of the pyridine ring, followed by nitration at position 5. This sequential functionalization requires careful control of reaction conditions to achieve selectivity.
Nucleophilic Substitution Pathway
Chemical Reactivity
The chemical behavior of 4-Bromo-5-nitropyridin-2-amine is largely determined by the electronic effects of its functional groups and the inherent reactivity of the pyridine scaffold.
Nucleophilic Substitution Reactions
The compound readily undergoes nucleophilic substitution reactions, particularly at the bromine-bearing carbon (C-4). The electron-withdrawing effect of the nitro group at position 5 activates the C-4 position toward nucleophilic attack, facilitating substitution of the bromine atom. Common nucleophiles that participate in these reactions include various amines, thiols, and alkoxides.
Electronic Effects and Reactivity
The nitro group at position 5 significantly influences the reactivity and selectivity of reactions involving 4-Bromo-5-nitropyridin-2-amine. This group exerts a strong electron-withdrawing effect, which can lead to unexpected migration of substituents under certain reaction conditions. This phenomenon must be considered when designing synthetic routes that involve this compound as a building block.
Research Applications
4-Bromo-5-nitropyridin-2-amine has found applications primarily in research contexts, particularly in medicinal chemistry and the development of biologically active compounds.
Medicinal Chemistry
The compound has been investigated for its potential as a precursor in synthesizing biologically active compounds. Its structure allows for interactions with biological targets, making it a candidate for drug development research. The presence of multiple functional groups provides strategic points for structural elaboration and optimization in medicinal chemistry programs.
Intermediate in Chemical Synthesis
As a functionalized pyridine derivative, 4-Bromo-5-nitropyridin-2-amine serves as a valuable intermediate in the synthesis of more complex molecules. The reactive handles (bromine, nitro, and amino groups) enable diverse transformations that can lead to compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .
Laboratory Research
The compound is primarily used for laboratory research purposes, as indicated by product specifications that emphasize its research-only status . Its specialized nature and structural features make it valuable for fundamental studies in organic chemistry, particularly those focused on heterocyclic compounds.
Supplier | Product Number | Purity | Package Size | Price (USD) | Updated |
---|---|---|---|---|---|
TRC | B704255 | Not specified | 100mg | $155 | 2021/12/16 |
SynQuest Laboratories | 4H54-9-0H | 97.0% | 250mg | $620 | 2021/12/16 |
Matrix Scientific | 122152 | 97.0% | 1g | $1386 | 2021/12/16 |
AK Scientific | 2981AC | Not specified | 1g | $1851 | 2021/12/16 |
SynQuest Laboratories | 4H54-9-0H | 97.0% | 1g | $1930 | 2021/12/16 |
This pricing information indicates that 4-Bromo-5-nitropyridin-2-amine is a specialty research chemical with limited production scale, reflecting its niche applications in advanced research settings .
Supply Specifications
Commercial suppliers typically provide the compound with the following specifications:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume